N-methyl-1-phenylpiperidin-3-amine
Overview
Description
N-methyl-1-phenylpiperidin-3-amine is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-phenylpiperidin-3-amine typically involves the reaction of N-methylpiperidine with phenylmagnesium bromide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Reaction with N-methylpiperidine: The Grignard reagent is then reacted with N-methylpiperidine to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-1-phenylpiperidin-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield N-methyl-1-phenylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products
Oxidation: N-methyl-1-phenylpiperidin-3-one.
Reduction: N-methyl-1-phenylpiperidine.
Substitution: Depending on the nucleophile used, various substituted piperidines can be formed.
Scientific Research Applications
N-methyl-1-phenylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-phenylpiperidine: Similar in structure but lacks the amine group at the 3-position.
1-phenylpiperidin-3-amine: Similar but lacks the N-methyl group.
N-methyl-1-phenylpiperidin-4-amine: Similar but has the amine group at the 4-position instead of the 3-position.
Uniqueness
N-methyl-1-phenylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in research applications .
Properties
IUPAC Name |
N-methyl-1-phenylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-11-6-5-9-14(10-11)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPVWLVXLUKASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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